4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Overview
Description
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is a chemical compound characterized by its unique structure, which includes a pyrimidinyl ring substituted with chlorine and iodine atoms, and a morpholine moiety
Mechanism of Action
Target of Action
Similar compounds, such as those containing a morpholine ring and a pyrimidine ring, have been found to interact with various targets . For instance, some morpholine antifungal drugs inhibit the fungal enzymes D14 reductase and D7-D8 isomerase .
Mode of Action
For example, some morpholine antifungal drugs inhibit the fungal enzymes D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways .
Biochemical Pathways
For instance, some morpholine antifungal drugs inhibit the fungal enzymes D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways .
Result of Action
For instance, some morpholine antifungal drugs lead to the depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2,4,5-trichloropyrimidine with iodine and morpholine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or iodide.
Reduction: The chlorine atom can be reduced to form a chloroalkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: Iodate or iodide derivatives.
Reduction: Chloroalkanes.
Substitution: Azides or iodides.
Scientific Research Applications
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine: is structurally similar to other pyrimidinyl compounds, such as 4-(2-chloro-5-iodopyrimidin-4-yl)aniline and 4-(2-chloro-5-iodopyrimidin-4-yl)ethanol.
Uniqueness:
The presence of the morpholine ring distinguishes this compound from its analogs, providing unique chemical properties and reactivity.
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Properties
IUPAC Name |
4-(2-chloro-5-iodopyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClIN3O/c9-8-11-5-6(10)7(12-8)13-1-3-14-4-2-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRBICMFDRFBSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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